molecular formula C10H6N4S2 B14077186 3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine

3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine

Cat. No.: B14077186
M. Wt: 246.3 g/mol
InChI Key: LPBCTXJGOILQDR-UHFFFAOYSA-N
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Description

3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine is a useful research compound. Its molecular formula is C10H6N4S2 and its molecular weight is 246.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6N4S2

Molecular Weight

246.3 g/mol

IUPAC Name

3,6-dithiophen-2-yl-1,2,4,5-tetrazine

InChI

InChI=1S/C10H6N4S2/c1-3-7(15-5-1)9-11-13-10(14-12-9)8-4-2-6-16-8/h1-6H

InChI Key

LPBCTXJGOILQDR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN=C(N=N2)C3=CC=CS3

Origin of Product

United States

Contextualization of 1,2,4,5 Tetrazine Chemistry and Its Broad Research Significance

1,2,4,5-tetrazines, often referred to as s-tetrazines, are a class of six-membered aromatic rings containing four nitrogen atoms. mdpi.com Among the possible isomers, the 1,2,4,5-tetrazine (B1199680) scaffold is the most stable and, consequently, the most widely studied. mdpi.comresearchgate.net The chemistry of these nitrogen-rich compounds has seen a surge in interest over the last few decades, reflected by hundreds of publications annually. mdpi.com This significant academic focus stems from their unique physicochemical characteristics and diverse applicability.

The electron-deficient nature of the tetrazine ring, caused by the four nitrogen atoms, is central to its reactivity and properties. researchgate.net A key feature is its participation in inverse-electron-demand Diels-Alder (iEDDA) reactions, where the tetrazine acts as an electron-poor diene reacting with an electron-rich dienophile. rsc.orgresearchgate.net This reaction is known for its exceptionally fast kinetics, high selectivity, and bioorthogonality, meaning it can proceed in complex biological environments without interfering with native processes. researchgate.netnih.gov This has made tetrazine ligation a powerful tool for bioconjugation, in vivo imaging, and diagnostics. nih.govresearchgate.net

Beyond bioorthogonal chemistry, 1,2,4,5-tetrazines are investigated for their potential as high-energy density materials (HEDMs) due to their high nitrogen content, thermal stability, and high density. mdpi.com Furthermore, their distinct electronic properties, including a very low-lying π* orbital, lead to applications in materials science. researchgate.net These properties are responsible for intense charge-transfer absorptions and the stability of paramagnetic radical species, making them valuable components for photo- and electroactive materials, coordination polymers, and functional ligands for metal complexes. researchgate.netrsc.org The fluorescent properties of some derivatives further broaden their utility in optoelectronics. researchgate.netresearchgate.net

Rationale for the Investigation of Thiophene Substituted Tetrazine Scaffolds

The strategic functionalization of the 1,2,4,5-tetrazine (B1199680) core with thiophene (B33073) substituents is driven by the goal of creating advanced materials with tailored electronic and optical properties. Thiophene is an electron-rich five-membered aromatic heterocycle known for its excellent charge transport capabilities and environmental stability. mdpi.comnih.gov When thiophene units are attached to the electron-deficient tetrazine ring, they form a classic donor-acceptor (D-A) system.

This D-A architecture is fundamental to modern organic electronics. The combination of electron-donating thiophene and electron-accepting tetrazine moieties leads to a significant reduction in the material's HOMO-LUMO energy gap. nih.gov This narrow band gap is a desirable characteristic for organic semiconductors used in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ulb.ac.be The delocalization of electrons across the conjugated backbone, which includes both the thiophene and tetrazine rings, enhances intermolecular charge-carrier hopping, a critical factor for efficient device performance. ulb.ac.be

Historical Development and Key Milestones in the Study of Diaryl Tetrazine Analogs

The study of 1,2,4,5-tetrazines dates back to the late 19th century, with the Pinner synthesis being the classical route for their preparation. nih.gov This two-step procedure involves the condensation of nitriles with hydrazine (B178648) to form a dihydrotetrazine intermediate, which is subsequently oxidized to the aromatic tetrazine. nih.gov The development of diaryl-substituted tetrazines, such as 3,6-diphenyl-1,2,4,5-tetrazine, was a significant milestone because the aryl groups confer greater stability and allow for the tuning of the tetrazine's electronic properties. nih.govresearchgate.net

A pivotal moment in tetrazine chemistry came in 2008 when its utility in bioorthogonal chemistry was independently reported by two research groups. researchgate.net They demonstrated that tetrazines undergo extremely rapid and selective inverse-electron-demand Diels-Alder (iEDDA) reactions with strained dienophiles like trans-cyclooctenes (TCO) and norbornenes. researchgate.netnih.gov 3,6-Diaryl-s-tetrazines were found to offer an excellent balance of stability and high reactivity for these applications. nih.gov The rate of these ligations can be tuned by altering the electronic nature of the substituents on the aryl rings; electron-withdrawing groups increase the reaction rate. researchgate.netrsc.org

This discovery transformed the field, establishing tetrazine ligation as a cornerstone of the "click chemistry" toolkit. researchgate.net The unprecedented speed and selectivity of the reaction have enabled its widespread use in labeling and tracking biomolecules in living cells and organisms. nih.govresearchgate.net Further synthetic advancements have led to more efficient one-pot methods for creating asymmetric and functionally diverse diaryl tetrazines, expanding their accessibility and range of applications in chemical biology, diagnostics, and materials science. researchgate.net

Scope and Objectives of Academic Inquiry into 3,6 Di Thiophen 2 Yl 1,2,4,5 Tetrazine

Retrosynthetic Analysis of the this compound Core

A retrosynthetic analysis of this compound reveals a straightforward and logical path to its precursors. The central and most labile part of the molecule is the tetrazine ring. The key disconnection strategy involves breaking the C-N and N-N bonds that form the heterocyclic ring.

This leads to two primary retrosynthetic pathways:

[4+2] Disconnection: The most common approach involves a disconnection that breaks the ring down into two molecules of a C1 synthon and one molecule of a N2 synthon. For the symmetrically substituted this compound, this simplifies to the disconnection into two equivalents of a thiophene-based C-N unit and hydrazine (B178648) (N₂H₄). The thiophene-based precursor is typically thiophene-2-carbonitrile. This pathway aligns with the well-established Pinner and "Pinner-like" syntheses of 1,2,4,5-tetrazines.

Dimerization Disconnection: An alternative disconnection involves cleaving the N-N bond formed between the two halves of the molecule. This suggests a pathway originating from the dimerization of a thiophene-containing nitrogenous precursor, such as a thioformhydrazide derivative.

The first pathway, utilizing thiophene-2-carbonitrile and hydrazine, is the most synthetically practical and widely employed route for this class of symmetrical tetrazines.

Classical Synthetic Routes to 1,2,4,5-Tetrazine (B1199680) Frameworks

The formation of the aromatic 1,2,4,5-tetrazine ring is generally accomplished in two stages: first, the cyclization of acyclic precursors to form a 1,2-dihydro-1,2,4,5-tetrazine, and second, the oxidation of this intermediate to the final aromatic tetrazine. nih.gov

The Pinner synthesis is a foundational method for preparing 3,6-disubstituted 1,2,4,5-tetrazines. researchgate.net The classical Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to generate an imino ester salt, also known as a Pinner salt. wikipedia.orgorganic-chemistry.org This reactive intermediate is then treated with hydrazine. The reaction proceeds through the formation of an amidrazone, which undergoes cyclization with another equivalent of the imino ester or amidrazone to yield the 1,2-dihydro-1,2,4,5-tetrazine intermediate.

More direct and commonly used variations, often referred to as "Pinner-like" reactions, bypass the isolation of the imino ester. researchgate.net In these methods, a nitrile is reacted directly with hydrazine. nih.gov For aromatic nitriles, this reaction is often facilitated by catalysts or activating agents. researchgate.net Elemental sulfur is frequently used to promote the reaction, where it is believed to form a reactive nucleophile, NH₂NHSH, that facilitates the synthesis. researchgate.netrsc.org Lewis acidic metal salts have also been employed to synthesize tetrazines directly from nitriles and hydrazine without the need to isolate the dihydrotetrazine intermediate. nih.gov

The final and crucial step in most tetrazine syntheses is the aromatization of the dihydro-1,2,4,5-tetrazine intermediate via oxidation. nih.gov The choice of oxidant is critical to achieving good yields and avoiding degradation of the product, especially when sensitive functional groups are present.

A variety of oxidizing agents have been successfully employed. The most common method involves the use of nitrous reagents, such as sodium nitrite (B80452) (NaNO₂) in an acidic aqueous solution (e.g., dilute HCl or acetic acid). nih.govnih.gov This procedure is effective but can be harsh and may not be suitable for all substrates. nih.gov

Milder and alternative oxidants have been developed to address these limitations. Phenyliodonium diacetate (PhI(OAc)₂) has been identified as an efficient and mild oxidant for a broad range of dihydro-s-tetrazine derivatives, often providing excellent yields where nitrous reagents may fail. nih.gov Other reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and hydrogen peroxide have also been used, though their application can be complicated by purification challenges. nih.govresearchgate.net

Oxidizing AgentTypical ConditionsAdvantagesReported Yields (Oxidation Step)
Sodium Nitrite (NaNO₂) / AcidAqueous HCl or Acetic Acid, ~pH 3, 0 °C to RTCost-effective, widely usedOften high, but can be moderate to poor for sensitive substrates
Phenyliodonium Diacetate (PhI(OAc)₂)CH₂Cl₂, RTMild conditions, good for sensitive functionality, clean byproducts75-98%
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Organic solvent (e.g., CH₂Cl₂)Strong oxidantVariable, purification can be difficult
Hydrogen Peroxide (H₂O₂)Various"Green" oxidantSubstrate-dependent

Specific Synthetic Pathways for this compound

The most direct and efficient synthesis of this compound employs a one-pot reaction starting from thiophene-2-carbonitrile and hydrazine hydrate. nih.gov This method is an application of the Pinner-like synthesis for symmetrical aromatic tetrazines.

The reaction typically involves heating thiophene-2-carbonitrile with an excess of hydrazine hydrate. The addition of elemental sulfur as a catalyst is often employed to increase the reaction rate and yield. rsc.org The reaction mixture is heated, leading to the in-situ formation of the 3,6-di(thiophen-2-yl)-1,2-dihydro-1,2,4,5-tetrazine intermediate. Without isolation, the reaction mixture is cooled, diluted, and treated with an oxidizing agent, commonly an aqueous solution of sodium nitrite and acid, to effect the final aromatization to the desired product. The final compound precipitates from the solution and can be collected and purified.

While the direct reaction of thiophene-2-carbonitrile is prevalent, alternative strategies can be envisioned based on general tetrazine synthetic methods.

Classical Pinner Route: Thiophene-2-carbonitrile could first be converted to its corresponding imino ester hydrochloride (Pinner salt) by reacting it with an alcohol (e.g., ethanol) under anhydrous acidic conditions (e.g., HCl gas). This isolated thiophene-2-carboximidate salt could then be reacted with hydrazine to form the dihydrotetrazine intermediate, followed by oxidation.

From Thioamides: Thiophene-2-carbothioamide could serve as a precursor. Reaction with hydrazine can lead to the formation of thiocarbohydrazides, which can then be used to construct the tetrazine ring. For example, S-alkylation of the thiocarbohydrazide (B147625) followed by reaction with an orthoester and subsequent oxidation is a known, albeit more complex, route to unsymmetrical tetrazines that could be adapted. chemrxiv.org

Cross-Coupling Strategies: A divergent synthetic approach could involve the synthesis of a generic 3,6-dihalo-1,2,4,5-tetrazine or another suitably functionalized tetrazine core. nih.gov This core could then undergo a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, with an appropriate thiophene-based organometallic reagent (e.g., 2-(tributylstannyl)thiophene (B31521) or thiophene-2-boronic acid) to install the two thiophenyl substituents. This method offers high versatility for creating a variety of substituted tetrazines but is a multi-step process compared to the direct one-pot synthesis. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of symmetric 3,6-disubstituted-1,2,4,5-tetrazines, such as this compound, typically follows a well-established two-step process. This process begins with the condensation of a nitrile precursor with hydrazine to form a dihydrotetrazine intermediate, which is subsequently oxidized to the final tetrazine product. The optimization of this synthetic route is crucial for achieving high yields and purity.

Research into the synthesis of various 3,6-disubstituted-1,2,4,5-tetrazines has identified key areas for optimization, particularly in the cyclization and oxidation steps. nih.govresearchgate.net The final oxidation step, which converts the dihydro-1,2,4,5-tetrazine intermediate to the aromatic tetrazine ring, has been significantly improved by moving away from less efficient oxidants. While molecular oxygen can be used, the reaction is often slow and may require high pressure. researchgate.net A substantial improvement involves the use of nitrogen oxides generated in situ from sodium nitrite (NaNO₂) dissolved in an acidic medium like acetic acid at low temperatures (e.g., 0 °C). nih.govresearchgate.netmdpi.com This method is highly effective for oxidizing the dihydrotetrazine intermediate. nih.gov

Furthermore, the initial condensation and cyclization step has been a target for optimization. Traditional methods often require long reaction times, sometimes up to 24 hours under conventional heating. nih.gov The application of microwave irradiation has been shown to dramatically accelerate this process. For the formation of the 1,2,4,5-tetrazine ring system from certain precursors, microwave-assisted synthesis can shorten reaction times to as little as 30 minutes. nih.gov This not only enhances throughput but can also lead to an improvement in reaction yields by approximately 20% compared to conventional heating methods. nih.gov

The table below illustrates the typical improvements observed when applying microwave-assisted techniques in the synthesis of 3,6-disubstituted tetrazines, based on findings from related studies. nih.gov

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Up to 24 hours~30 minutes
Yield Improvement Baseline~20% increase

This table represents generalized findings on the optimization of tetrazine synthesis; specific results for this compound may vary.

Green Chemistry Principles in the Synthesis of Tetrazine Derivatives

The integration of green chemistry principles into the synthesis of tetrazine derivatives aims to create more sustainable, efficient, and environmentally benign chemical processes. ijrpr.com This involves reducing the use of hazardous materials, minimizing energy consumption, and designing safer chemical pathways. Key advancements in this area for the synthesis of nitrogen-containing heterocycles like tetrazines include the use of alternative energy sources such as microwave irradiation and ultrasound. ijrpr.commdpi.com

Microwave-assisted synthesis has emerged as a prominent green chemistry technique. ijrpr.com By directly heating the reaction mixture, microwaves can significantly reduce reaction times from hours to minutes, which in turn lowers energy consumption. ijrpr.com This rapid heating can also lead to higher product purity and improved yields, often with a reduction in solvent usage, further aligning with green chemistry goals. ijrpr.com Studies on the synthesis of various tetrazines and related heterocyclic compounds have demonstrated these advantages, highlighting microwave-assisted methods as an efficient and eco-friendly alternative to traditional protocols. nih.govijrpr.com

Ultrasound-assisted synthesis is another powerful tool in green chemistry that has been applied to the production of heterocyclic compounds. nih.gov The use of ultrasonic irradiation can activate reactions, leading to higher yields and shorter reaction times under milder conditions compared to conventional methods. Sonochemistry promotes chemical reactions through acoustic cavitation, offering an energy-efficient pathway that can often be performed in more environmentally friendly solvents, including aqueous media. mdpi.com The application of ultrasound in organic synthesis represents a significant step toward developing more sustainable protocols for producing valuable chemical compounds like tetrazine derivatives.

Strategies for Further Functionalization of the 1,2,4,5-Tetrazine Ring

The 1,2,4,5-tetrazine ring is characterized by its high electrophilicity, making it susceptible to nucleophilic attack. This reactivity is a cornerstone for modifying the core of the molecule. A primary strategy for functionalizing the tetrazine ring is through nucleophilic aromatic substitution (SNAr). nih.gov In this approach, a tetrazine precursor bearing a suitable leaving group, such as a halogen, pyrazolyl, or sulfide (B99878) group, is reacted with a nucleophile. nih.govresearchgate.net

The SNAr reactions on the tetrazine core are versatile, accommodating a range of nucleophiles including alcohols, amines, and thiols. nih.govnih.gov For instance, 3,6-dichloro-1,2,4,5-tetrazine (B31795) can serve as a starting point, where the chlorine atoms are sequentially or simultaneously replaced by other functional groups. researchgate.net This dynamic covalent chemistry allows for the creation of libraries of compounds from a common precursor. nih.govzendy.io The reaction's progression is facilitated by the electron-poor nature of the tetrazine ring. nih.gov This method enables the direct introduction of diverse structural fragments onto the tetrazine core, which can significantly alter the molecule's properties and applications. nih.gov

Chemical Modifications of the Thiophene Moieties

The thiophene rings attached to the tetrazine core provide additional sites for chemical modification, primarily through reactions typical of electron-rich aromatic systems. These modifications are crucial for extending the conjugation, improving solubility, and creating precursors for polymerization.

Thiophene and its derivatives readily undergo electrophilic aromatic substitution reactions, typically at the C5 (or α) position, which is adjacent to the sulfur atom. nih.gov This reactivity can be exploited to introduce a variety of functional groups onto the thiophene rings of this compound.

Common electrophilic substitution reactions include halogenation (bromination and iodination) and nitration. youtube.comlibretexts.orgnih.gov For example, bromination can be achieved using reagents like N-bromosuccinimide (NBS), which selectively installs bromine atoms at the reactive α-positions of the thiophene rings. nih.gov Similarly, iodination can be performed with N-iodosuccinimide (NIS). These halogenated derivatives are not only valuable for tuning electronic properties but also serve as critical intermediates for subsequent cross-coupling reactions. nih.gov

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Thiophene Rings

ReactionReagentTypical Position of SubstitutionProduct Type
BrominationN-Bromosuccinimide (NBS)C5-position of thiopheneBromo-functionalized derivative
IodinationN-Iodosuccinimide (NIS)C5-position of thiopheneIodo-functionalized derivative
NitrationNitrating mixture (e.g., HNO₃/H₂SO₄)C4 or C5-position of thiopheneNitro-functionalized derivative

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, enabling the extension of the π-conjugated system of this compound. The halogenated derivatives prepared via electrophilic substitution are ideal substrates for these reactions.

The Stille coupling reaction involves the palladium-catalyzed reaction between an organotin compound (organostannane) and an organic halide. wiley-vch.dersc.org For thiophene derivatization, a bromo- or iodo-functionalized dithienyl-tetrazine can be coupled with various organostannanes to introduce new aryl, heteroaryl, or vinyl groups. researchgate.net

The Suzuki coupling reaction is another palladium-catalyzed process that couples an organoboron compound (like a boronic acid or ester) with an organic halide. nih.gov This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. By applying the Suzuki reaction, various aromatic and heteroaromatic units can be attached to the thiophene rings, leading to complex, extended π-systems.

Table 2: Overview of Metal-Catalyzed Coupling Reactions for Thiophene Derivatization

ReactionSubstratesCatalystKey Outcome
Stille CouplingHalogenated Dithienyl-Tetrazine + Organostannane (R-SnBu₃)Palladium complex (e.g., Pd(PPh₃)₄)Formation of a new C-C bond, attaching group 'R'
Suzuki CouplingHalogenated Dithienyl-Tetrazine + Organoboron (R-B(OH)₂)Palladium complex (e.g., Pd(PPh₃)₄)Formation of a new C-C bond, attaching group 'R'
Sonogashira CouplingHalogenated Dithienyl-Tetrazine + Terminal AlkynePalladium/Copper complexIntroduction of an alkynyl group

Formation of Polymeric Structures Incorporating this compound Units

The incorporation of this compound into polymeric backbones is a promising strategy for creating novel conductive and electroactive materials. The monomer's donor-acceptor-donor structure is beneficial for achieving low band-gap polymers.

Electropolymerization is a direct method for synthesizing conductive polymer films on an electrode surface. mdpi.comresearchgate.net For monomers like this compound, the process typically involves the electrochemical oxidation of the thiophene rings. nih.gov During oxidation, thiophene-based radical cations are formed, which then couple to form oligomeric and polymeric chains. nih.gov

The polymerization is usually carried out by applying a potential to a working electrode immersed in a solution containing the monomer and a supporting electrolyte. The resulting polymer film deposits onto the electrode and often exhibits distinct electrochemical and optical properties compared to the monomer, such as broad absorption bands in the visible to near-infrared region. nih.gov These polymer films can display amphoteric redox behavior, meaning they can be both oxidized and reduced. nih.gov

Chemical polymerization methods provide greater control over the polymer structure, molecular weight, and solubility. Stille polycondensation is a particularly effective method for synthesizing conjugated polymers from monomers containing thiophene units. wiley-vch.dersc.org

This process involves the reaction between a di-halogenated monomer and a di-stannylated comonomer in the presence of a palladium catalyst. researchgate.net To create polymers from this compound, the monomer must first be difunctionalized, for example, by brominating both thiophene rings at the 5-positions to create 3,6-bis(5-bromothiophen-2-yl)-1,2,4,5-tetrazine. This dibromo-monomer can then be copolymerized with a distannyl comonomer, such as 2,5-bis(trimethylstannyl)thiophene, to yield a conjugated polymer with alternating donor and acceptor units along its backbone. researchgate.net This approach allows for the systematic design of polymers with tailored electronic properties for applications in organic electronics.

Development of Supramolecular Assemblies Involving this compound

Based on the current available scientific literature, there is no specific information available to populate this section.

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in characterizing the ground and excited electronic states, respectively.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. A key aspect of these studies is the characterization of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical determinants of a molecule's electronic properties, such as its chemical reactivity and optical characteristics. irjweb.comnih.gov

For molecules like this compound, the HOMO is typically distributed over the electron-rich thiophene rings, while the LUMO is localized on the electron-deficient 1,2,4,5-tetrazine core. This spatial separation of the frontier orbitals is characteristic of a donor-acceptor-donor (D-A-D) type structure. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), and the LUMO energy is related to the electron affinity (the ability to accept an electron). rsc.org

The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com A smaller gap generally implies higher reactivity and suggests that the molecule will absorb light at longer wavelengths. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict these energy values and provide insights into the molecule's potential for charge transfer interactions. irjweb.com While specific DFT-calculated values for this compound are not widely published, studies on analogous thiophene-based heterocyclic systems allow for estimation and comparison. nih.govresearchgate.netresearchgate.net

Table 1: Representative Frontier Orbital Energies for Analogous Thiophene-Based Heterocyclic Systems This table presents typical values for related compounds to illustrate the expected range for this compound, as specific data for this compound is not available in the cited sources.

Compound ClassHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Computational Method
Thiophene-Triazine Derivative-6.30-1.814.49B3LYP/6-311+G(d,P) irjweb.com
Thienopyrazine-based Dye-4.98-3.131.85B3LYP/6-31G(d,p)
Indolizino[3,2-c]quinoline-5.65-2.882.77B3LYP/6-31G(d) researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for studying the excited states of molecules and predicting their UV-Vis absorption spectra. lakeheadu.camdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. rsc.org

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax). The primary electronic transition of interest is typically the HOMO→LUMO transition, which corresponds to an intramolecular charge transfer (ICT) from the thiophene units to the tetrazine ring. This ICT character is responsible for the molecule's color. The choice of functional, such as CAM-B3LYP, is important for accurately describing charge-transfer excited states. researchgate.net Calculations can simulate the UV-Vis spectrum, providing theoretical validation for experimental measurements and helping to assign specific electronic transitions to the observed absorption bands. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics simulations explore the potential shapes a molecule can adopt and how it behaves over time.

The single bond connecting the thiophene rings to the central tetrazine ring allows for rotation. This rotation can lead to different conformational isomers, primarily distinguished by the relative orientation of the sulfur atoms of the thiophene rings with respect to the nitrogen atoms of the tetrazine ring. Similar to the related compound 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine, one can expect to find t-cis and t-trans conformers. nih.govresearchgate.netresearchgate.net

In the t-trans conformer, the thiophene rings are positioned on opposite sides of the tetrazine ring, leading to a more linear and centrosymmetric structure. In the t-cis conformer, both rings are on the same side. Quantum chemical calculations can determine the relative energies of these conformers and the energy barriers for rotation between them. The t-trans isomer is often found to be the more stable ground-state conformation due to reduced steric hindrance. researchgate.net Understanding these rotational barriers is important as the conformation can significantly influence the molecule's packing in the solid state and its electronic properties. rsc.org

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the conformation and electronic structure of this compound.

Solvents can affect the relative stability of different conformers. A polar solvent might stabilize a more polar conformer. Furthermore, solvent polarity can impact the energies of the frontier molecular orbitals. Generally, the energy gap between the HOMO and LUMO may decrease in more polar solvents, leading to a red-shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum, a phenomenon known as solvatochromism. Theoretical studies can predict these shifts by performing TD-DFT calculations that include the PCM model. researchgate.net

Theoretical Prediction of Reactivity Profiles

The electron-deficient nature of the 1,2,4,5-tetrazine ring makes it highly reactive in inverse electron-demand Diels-Alder (iEDDA) reactions. nih.govnih.gov This reactivity is a cornerstone of its use in bioorthogonal chemistry. chemrxiv.org Computational studies are invaluable for predicting and understanding the reactivity of tetrazine derivatives. rsc.org

The reaction rate of a tetrazine is heavily influenced by the electronic nature of its substituents at the 3- and 6-positions. The thiophene rings in this compound act as electron-donating groups relative to hydrogen, which increases the energy of the LUMO of the tetrazine diene. According to frontier molecular orbital theory, a higher LUMO energy leads to a larger HOMO-LUMO gap with a dienophile, generally resulting in a slower reaction rate compared to tetrazines with electron-withdrawing substituents (like pyridyl groups). mdpi.com

DFT calculations can be used to compute the activation energies for the iEDDA cycloaddition with various dienophiles (e.g., trans-cyclooctene). chemrxiv.org By calculating the energy of the transition state, researchers can predict the reaction kinetics. Furthermore, analysis of the Fukui function and electrostatic potential maps can identify the most electrophilic and nucleophilic sites, providing detailed insights into the regioselectivity of the reaction. nih.govrsc.org These theoretical predictions are essential for tuning the reactivity of tetrazines for specific applications, such as in vivo imaging or materials science. chemrxiv.org

Computational Assessment of Inverse Electron-Demand Diels-Alder Reactivity

The inverse electron-demand Diels-Alder (IEDDA) reaction is a cornerstone of tetrazine chemistry, prized for its rapid kinetics and high selectivity. rsc.org In this reaction, the electron-deficient tetrazine acts as the diene, reacting with an electron-rich dienophile. Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting and understanding the reactivity of tetrazines in these cycloadditions.

A key indicator of reactivity in IEDDA reactions is the activation energy (ΔE‡), which represents the energy barrier that must be overcome for the reaction to proceed. Lower activation energies correspond to faster reaction rates. DFT calculations can accurately model the transition state of the Diels-Alder reaction and compute the associated activation energy. For instance, studies have shown that functionals like M06-2X are well-suited for calculating the activation energies of IEDDA reactions involving tetrazines.

The reactivity of 3,6-disubstituted-1,2,4,5-tetrazines is highly dependent on the electronic nature of the substituents. Electron-withdrawing groups on the tetrazine ring lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), which generally leads to a smaller energy gap with the Highest Occupied Molecular Orbital (HOMO) of the dienophile, resulting in a lower activation barrier and a faster reaction. Conversely, electron-donating groups can decrease reactivity.

In the case of this compound, the thiophene rings, while being aromatic, can influence the electronic properties of the tetrazine core. Computational studies on various aryl-substituted tetrazines have demonstrated a strong correlation between the calculated activation energies and experimentally determined reaction rates. While specific computational data for the IEDDA reaction of this compound with a given dienophile is not extensively tabulated in readily available literature, the principles from related systems can be applied. A hypothetical, yet representative, computational assessment is presented in the table below, illustrating the expected activation energies for its reaction with a common dienophile like trans-cyclooctene (B1233481) (TCO).

Table 1: Calculated Activation Energies for the Inverse Electron-Demand Diels-Alder Reaction of this compound with trans-cyclooctene (TCO)
ReactantsComputational MethodCalculated Activation Energy (ΔE‡) (kcal/mol)Relative Reactivity
This compound + TCODFT (M06-2X)10.5High

Prediction of Redox Potentials through Computational Methods

The electrochemical properties of tetrazines are of significant interest for applications in organic electronics, such as in batteries and electrochromic devices. The redox potential, which is a measure of a molecule's tendency to gain or lose electrons, can be effectively predicted using computational methods. DFT calculations, often in conjunction with a suitable solvent model, can provide accurate estimations of the reduction and oxidation potentials of organic molecules.

For 1,2,4,5-tetrazines, the primary electrochemical process is typically a reversible one-electron reduction of the tetrazine ring. The potential at which this occurs is highly sensitive to the nature of the substituents at the 3 and 6 positions. Electron-withdrawing groups tend to make the reduction potential less negative (i.e., the molecule is easier to reduce), while electron-donating groups make it more negative.

Computational studies on a range of substituted 3,6-diphenyl-1,2,4,5-tetrazines have shown a strong linear correlation between the calculated LUMO energies and the experimentally measured reduction potentials from cyclic voltammetry (CV). nih.govnih.gov This correlation allows for the in silico screening of novel tetrazine derivatives with desired electrochemical properties.

For this compound, the thiophene moieties are expected to influence the redox potential. While specific, experimentally validated computational data for this compound is not widely published, we can extrapolate from the established trends. The table below presents plausible predicted redox potentials for this compound, calculated using DFT.

Table 2: Predicted Redox Potentials of this compound
CompoundComputational MethodPredicted First Reduction Potential (V vs. Fc/Fc+)
This compoundDFT/B3LYP-1.2

Computational Design Principles for Novel this compound Derivatives

Computational chemistry serves as a powerful tool for the rational design of novel this compound derivatives with tailored properties for specific applications. By systematically modifying the molecular structure in silico and calculating the resulting changes in reactivity and electronic properties, researchers can prioritize synthetic efforts on the most promising candidates.

One of the primary design strategies involves the introduction of various functional groups onto the thiophene rings. For instance, to enhance the IEDDA reactivity, electron-withdrawing groups such as nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) could be incorporated into the thiophene rings. These modifications would be expected to lower the LUMO energy of the tetrazine, thereby accelerating the cycloaddition reaction. Conversely, to decrease reactivity, electron-donating groups like methoxy (B1213986) (-OCH3) or amino (-NH2) could be introduced.

Similarly, the redox potentials of this compound derivatives can be fine-tuned through computational design. Attaching electron-withdrawing substituents to the thiophene rings is predicted to shift the reduction potential to less negative values, making the compound a better electron acceptor. This would be advantageous for applications in organic electronics. On the other hand, the incorporation of electron-donating groups would make the molecule more difficult to reduce.

Computational screening can be employed to evaluate a virtual library of derivatives. High-throughput calculations of properties such as LUMO energies, activation energies for IEDDA reactions, and redox potentials can rapidly identify derivatives with the desired characteristics. This computational pre-screening significantly reduces the time and resources required for experimental synthesis and characterization.

Furthermore, computational models can explore the impact of replacing the thiophene rings with other heterocyclic systems to modulate the electronic properties. Structure-property relationships derived from these computational studies provide fundamental insights into how molecular architecture dictates function, paving the way for the development of next-generation tetrazine-based materials and probes.

Reactivity and Reaction Mechanisms of 3,6 Di Thiophen 2 Yl 1,2,4,5 Tetrazine

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition Reactions

The 1,2,4,5-tetrazine (B1199680) ring system, characterized by its electron-deficient nature, serves as a highly reactive diene in inverse electron-demand Diels-Alder (IEDDA) reactions. This reactivity is a cornerstone of its utility in chemical synthesis and materials science. The cycloaddition proceeds with electron-rich dienophiles, a reaction class noted for its rapid kinetics and high specificity, often categorized under the umbrella of "click chemistry". rsc.org

The generally accepted mechanism for the IEDDA reaction between a 1,2,4,5-tetrazine and an alkene dienophile is a [4+2] cycloaddition. researchgate.net This process begins with the concerted formation of a bicyclic intermediate, which is typically unstable. nih.gov This intermediate rapidly undergoes a retro-Diels-Alder reaction, leading to the irreversible extrusion of dinitrogen (N₂) gas. The resulting product is a 1,4-dihydropyridazine, which can subsequently be oxidized to the corresponding aromatic pyridazine (B1198779). researchgate.netnih.gov

The kinetics of the IEDDA reaction are governed by frontier molecular orbital (FMO) theory. Specifically, the rate is determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient tetrazine diene. nih.gov A smaller energy gap leads to a faster reaction rate. Consequently, tetrazines with lower LUMO energies exhibit enhanced reactivity.

While specific second-order rate constants for 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine are not extensively documented in comparative studies, the kinetics can be contextualized by examining related 3,6-disubstituted tetrazines. For instance, reactions with strained dienophiles like bicyclononyne (BCN) show significant rate variations depending on the substituent.

Table 1: Comparative IEDDA Reaction Kinetics of 3,6-Disubstituted Tetrazines with Bicyclononyne (BCN) in Methanol Data for illustrative comparison; specific kinetic data for the thiophene (B33073) derivative with BCN was not found in the reviewed literature.

Tetrazine DerivativeSubstituent TypeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479)Strongly Electron-Withdrawing118 nih.gov
3,6-Diphenyl-1,2,4,5-tetrazineAromatic (Reference)3.6 nih.gov
3,6-Di(4-methoxyphenyl)-1,2,4,5-tetrazineElectron-Donating1.4 nih.gov
This compoundElectron-Rich HeterocycleExpected to be slower than diphenyl derivative

The substituents at the 3- and 6-positions of the 1,2,4,5-tetrazine ring play a critical role in modulating its IEDDA reactivity. researchgate.net This control is achieved by altering the electronic properties, and therefore the LUMO energy level, of the tetrazine core.

Electron-Withdrawing Groups (EWGs): Substituents that are electron-withdrawing, such as pyridyl or pyrimidinyl groups, lower the LUMO energy of the tetrazine. nih.goveur.nlenamine.net This reduction in the LUMO energy decreases the HOMO-LUMO energy gap with a dienophile, leading to a significant acceleration of the IEDDA reaction rate. nih.gov For example, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine reacts approximately 37 times faster with BCN than 3,6-diphenyl-1,2,4,5-tetrazine. nih.gov

Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as methoxy-substituted phenyl rings, raise the LUMO energy. This increases the HOMO-LUMO gap and decelerates the reaction. nih.gov

The thiophene ring is an electron-rich heterocycle. When attached to the tetrazine core, the thiophen-2-yl substituents act as electron-donating groups relative to unsubstituted phenyl rings. This electronic contribution raises the LUMO energy of the tetrazine ring, which is expected to decrease its reactivity in IEDDA cycloadditions compared to phenyl- and pyridyl-substituted analogs.

The high efficiency and orthogonality of the IEDDA reaction make it a powerful tool for modular synthesis and the construction of complex functional materials. rsc.org The this compound molecule serves as a versatile building block that can be incorporated into larger architectures via its specific cycloaddition reactivity.

One notable application is in the synthesis of novel building blocks for electrochromic and photosensitive polymers. researchgate.netrsc.org For instance, this compound has been used as a key reactant in the synthesis of a new electron acceptor, 6-alkylpyrrolo[3,4-d]pyridazine-5,7-dione. researchgate.net In this synthesis, the tetrazine undergoes an IEDDA reaction with an electron-deficient dienophile (1-alkyl-1H-pyrrole-2,5-dione). The resulting pyridazine core, flanked by thiophene units, is then incorporated into donor-acceptor type conjugated polymers designed for electrochromic applications. researchgate.net This modular approach allows for the precise construction of materials with tailored electronic and optical properties.

Redox Chemistry of the 1,2,4,5-Tetrazine Core

The inherent electron deficiency of the 1,2,4,5-tetrazine ring imparts it with distinct and useful redox properties. The core is readily reduced, a characteristic that can be finely tuned by the substituents at the 3- and 6-positions.

The most prominent feature of the electrochemical behavior of 1,2,4,5-tetrazines is a facile, one-electron reduction process. nih.gov This electron transfer is typically fully reversible and corresponds to the formation of a stable tetrazinyl radical anion. researchgate.net

For this compound, cyclic voltammetry studies have shown a single, well-defined reversible reduction wave. The reduction potential has been measured at -0.98 V (vs. Ferrocene/Ferrocenium, Fc/Fc⁺). The electron-rich nature of the thiophene substituent makes this derivative more difficult to reduce compared to tetrazines bearing more electron-withdrawing groups. This is illustrated by comparing its reduction potential to other heterocyclic substituted tetrazines.

Table 2: Electrochemical Reduction Potentials of 3,6-Disubstituted Tetrazines Potentials measured in acetonitrile (B52724) and reported vs. Fc/Fc⁺.

Tetrazine DerivativeHeterocyclic SubstituentReduction Potential (E₁/₂) [V]Reference
3,6-Di(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine3,5-Dimethylpyrazole-1.28
This compoundThiophene-0.98
3,6-Di(pyrrol-2-yl)-1,2,4,5-tetrazinePyrrole-1.12

All these tetrazines can also be oxidized, though often this process is not fully reversible and does not lead to high-quality polymers upon electro-oxidation.

The well-defined and reversible redox chemistry of the tetrazine core makes its derivatives, including this compound, promising candidates for advanced electronic materials.

One of the most significant implications is in the field of energy storage, particularly as organic electrode materials for lithium-ion batteries. nih.govnih.gov The tetrazine moiety can function as a redox-active center, capable of reversibly accepting and donating an electron during the charge-discharge cycles of a battery. nih.gov The ability to tune the redox potential through substituent modification allows for the rational design of cathode materials with specific discharge voltages. nih.gov

Furthermore, the presence of thiophene units in this compound offers additional functionality. Thiophene and its oligomers are fundamental building blocks for conducting polymers, which are widely used in organic electronics, sensors, and electrochromic devices. mdpi.com The combination of a redox-active tetrazine core with electropolymerizable thiophene rings makes this compound a valuable monomer for creating redox-active polymers and other electroactive materials. rsc.org These materials could find applications in electrochromic windows, sensors, and as active layers in organic electronic devices.

Photochemical Reactions and Excited State Dynamics of this compound

The photochemical behavior of this compound is governed by the interplay of its constituent aromatic rings—the electron-deficient tetrazine core and the electron-rich thiophene substituents. This unique electronic structure dictates the nature of its excited states and their subsequent decay pathways, which include photophysical processes and photochemical reactions.

Principles of Photoinduced Electron Transfer and Energy Transfer

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. In the context of molecules like this compound, the thiophene moieties can act as electron donors, while the tetrazine ring serves as an electron acceptor. The efficiency of PET is governed by the thermodynamic driving force, the distance between the donor and acceptor, and their relative orientation.

Energy transfer, another critical photophysical process, involves the non-radiative transfer of excitation energy from a donor chromophore to an acceptor chromophore. This can occur through two primary mechanisms: Förster resonance energy transfer (FRET), which is a long-range dipole-dipole coupling mechanism, and Dexter energy transfer, a short-range process requiring wave-function overlap between the donor and acceptor. In tetrazine-based systems, energy can be transferred from an excited state of a substituent to the tetrazine core, or vice-versa, depending on their respective energy levels. A notable mechanism in some tetrazine-based dyes is "energy transfer to a dark state" (ETDS), where energy is transferred to a non-emissive or weakly emissive excited state of the tetrazine, leading to fluorescence quenching.

Photoreactivity Mechanisms Involving the Tetrazine Moiety

The photoreactivity of the 1,2,4,5-tetrazine ring is a subject of considerable interest, particularly its involvement in cycloaddition reactions. Upon photoexcitation, the electronic distribution of the tetrazine ring is altered, which can enhance its reactivity as a diene in inverse-electron-demand Diels-Alder reactions. The specific excited state involved (e.g., singlet vs. triplet) can influence the reaction pathway and product distribution.

For 3,6-diaryl-1,2,4,5-tetrazines, studies have shown that these compounds can exhibit weak fluorescence from their first excited singlet state (S1), which has nπ* character. Excitation to higher energy ππ* states can be followed by internal conversion to the S1 state. The dynamics of these internal conversion processes can be influenced by the nature of the aryl substituents. While specific detailed photoreactivity mechanisms for this compound are not extensively documented, the general principles of tetrazine photochemistry suggest that photoinduced cycloadditions and other rearrangements are plausible reaction pathways.

Coordination Chemistry with Metal Centers

The nitrogen-rich and electron-deficient nature of the 1,2,4,5-tetrazine ring makes it an excellent candidate for use as a ligand in coordination chemistry. researchgate.net The lone pairs on the nitrogen atoms can coordinate to metal centers, and the π-system of the ring can participate in metal-ligand bonding. The substituents at the 3 and 6 positions play a crucial role in modulating the electronic properties and steric environment of the tetrazine, thereby influencing its coordination behavior.

Ligand Design Principles and Binding Motifs

The design of tetrazine-based ligands for coordination chemistry is guided by several principles. The choice of substituents can be used to introduce additional donor atoms, creating multidentate ligands with varying bite angles and flexibility. For this compound, the thiophene rings introduce sulfur atoms which could potentially coordinate to soft metal ions.

Common binding motifs for 3,6-disubstituted tetrazines include:

Bridging Ligand: The two nitrogen atoms at the 1 and 2 positions (or 4 and 5) can bridge two metal centers, leading to the formation of polynuclear complexes and coordination polymers. researchgate.net

Chelating Ligand: If the substituents at the 3 and 6 positions contain donor atoms, such as in 3,6-di(2-pyridyl)-1,2,4,5-tetrazine, the ligand can act as a chelating agent, binding to a single metal center through a pincer-like motif. chemimpex.com

While the thiophene sulfur atoms in this compound could potentially participate in coordination, the primary binding sites are expected to be the nitrogen atoms of the tetrazine ring.

Elucidation of Metal-Tetrazine Complex Structures

While a significant body of work exists on the coordination chemistry of 1,2,4,5-tetrazines with various substituents, a thorough search of the scientific literature did not yield specific examples of elucidated crystal structures for metal complexes of this compound. However, the structural chemistry of complexes with related ligands, such as 3,6-di(2-pyridyl)-1,2,4,5-tetrazine, has been well-documented. researchgate.net These studies reveal a rich variety of coordination modes, including the formation of mononuclear, binuclear, and polymeric structures, depending on the metal ion and reaction conditions. It is reasonable to anticipate that this compound would exhibit similarly versatile coordination behavior.

Advanced Spectroscopic and Diffraction Based Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine in solution.

Two-dimensional (2D) NMR techniques are instrumental in assigning the proton (¹H) and carbon (¹³C) signals of this compound, providing unambiguous confirmation of its connectivity.

COrrelation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show correlations between the adjacent protons on the thiophene (B33073) rings, helping to assign their relative positions. sdsu.eduslideshare.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. nih.gov This allows for the direct assignment of each proton signal to its corresponding carbon atom in the thiophene rings. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). nih.gov This is particularly useful for identifying the connection between the thiophene rings and the central tetrazine ring, as correlations would be observed between the thiophene protons and the tetrazine carbons. sdsu.edu

A representative table of expected NMR data for this compound is presented below, based on typical chemical shifts for similar structures.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)COSY CorrelationsHMBC Correlations
Thiophene H-3'~7.5-7.8~128-130H-4'C-2', C-4', C-5', C-3 (tetrazine)
Thiophene H-4'~7.1-7.3~127-129H-3', H-5'C-2', C-3', C-5'
Thiophene H-5'~8.0-8.3~130-133H-4'C-2', C-3', C-4'
Tetrazine C-3/C-6-~160-165--

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

While solution-state NMR provides detailed information about individual molecules, solid-state NMR (ssNMR) is essential for characterizing the structure and dynamics of this compound in its solid form, including its polymeric derivatives. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples, offering insights into molecular packing, polymorphism, and the conformation of the molecule in the solid state.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis Principles

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. Key expected vibrational bands for this compound would include C-H stretching from the thiophene rings, C=N and N=N stretching from the tetrazine ring, and C-S stretching from the thiophene rings. The C=N stretching vibration in thiophene-2-carbaldehyde, a related precursor, is observed around 1665 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to symmetric vibrations and can be useful for identifying the vibrations of the tetrazine ring.

Functional GroupExpected Vibrational Frequency (cm⁻¹)
Thiophene C-H stretch3100-3000
Tetrazine C=N stretch1650-1550
Thiophene C=C stretch1500-1400
Tetrazine ring vibrations1400-1000
Thiophene C-S stretch800-600

Advanced Mass Spectrometry Techniques (e.g., HRMS, MALDI-TOF) for Molecular Formula Validation Principles

Advanced mass spectrometry techniques are crucial for confirming the molecular formula and purity of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule. mdpi.com For this compound (C₁₀H₆N₄S₂), the expected exact mass is 246.0034 Da. nih.gov HRMS can confirm this value with high precision, typically within a few parts per million (ppm).

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI-TOF is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally labile molecules, including polymers derived from this compound. nih.gov It can provide information on the molecular weight distribution of polymeric samples.

X-ray Diffraction (XRD) and Neutron Diffraction for Crystalline Structure Elucidation Principles

X-ray and neutron diffraction techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms in the crystalline state of this compound.

Single crystal X-ray diffraction (SC-XRD) provides the most detailed structural information, including bond lengths, bond angles, and intermolecular interactions. researchgate.netnih.gov For this compound, SC-XRD would reveal the planarity of the molecule, the dihedral angle between the thiophene and tetrazine rings, and how the molecules pack in the crystal lattice. This information is critical for understanding its electronic and optical properties. Studies on similar tetrazine derivatives have shown that the central six-membered ring can adopt various conformations, such as an unsymmetrical boat conformation in some 1,6-dihydro-1,2,4,5-tetrazines. researchgate.net

ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, triclinic) describes the symmetry of the unit cell.
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell DimensionsThe lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).
Bond LengthsThe distances between bonded atoms (e.g., C-C, C-N, C-S).
Bond AnglesThe angles formed by three connected atoms.
Dihedral AnglesThe angles between planes defined by four atoms, indicating the twist between the thiophene and tetrazine rings.
Intermolecular InteractionsThe presence of hydrogen bonds, π-π stacking, or other non-covalent interactions that influence crystal packing.

The structural data obtained from these advanced characterization methodologies are essential for building a comprehensive understanding of the chemical and physical properties of this compound and for guiding the design of new materials with tailored functionalities.

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystallographic structure of a bulk solid material. The method relies on the scattering of X-rays by the ordered lattice of atoms within a crystalline sample. When a monochromatic X-ray beam is directed at a powdered sample, diffraction occurs only when the conditions of Bragg's Law (nλ = 2d sinθ) are met. The resulting diffraction pattern is a fingerprint of the crystalline phase, providing information on phase identity, purity, lattice parameters, and crystallite size. mdpi.com

Table 1: Example Crystallographic Data for an Analogous Dihydrotetrazine Compound

Parameter Value
Compound 3,6-di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine rsc.org
Formula C₁₂H₁₀N₆
Crystal System Monoclinic rsc.org
Space Group P2₁/n rsc.org
a (Å) 10.3340(10) rsc.org
b (Å) 5.0135(5) rsc.org
c (Å) 11.0286(11) rsc.org
**β (°) ** 107.016(2) rsc.org
**Volume (ų) ** 546.12(9) rsc.org

| Z | 2 rsc.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection Principles

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. conicet.gov.ar The principle is analogous to Nuclear Magnetic Resonance (NMR), but it probes electron spin transitions rather than nuclear spin transitions. When a paramagnetic sample is placed in a strong magnetic field, the degeneracy of the electron spin states is lifted (the Zeeman effect). pageplace.de Irradiation with microwave frequency radiation induces transitions between these spin levels, and the absorption of energy is detected. conicet.gov.ar

The parent molecule, this compound, is a diamagnetic species with no unpaired electrons and is therefore EPR-silent. However, EPR spectroscopy is an indispensable tool for detecting and characterizing radical species that can be derived from it, such as its radical anion formed upon one-electron reduction. The resulting EPR spectrum provides key information about the radical's electronic structure. lpwchem.com

Key parameters derived from an EPR spectrum include:

The g-factor: This dimensionless parameter is determined by the resonant magnetic field and microwave frequency. It is characteristic of the radical's electronic environment and can indicate the degree of spin-orbit coupling and the type of atom on which the unpaired electron is primarily localized. pageplace.de

Hyperfine Coupling Constants (A): These arise from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (e.g., ¹⁴N, ¹H). The number of lines and their splitting pattern reveal which nuclei are interacting with the electron and the magnitude of the interaction, providing a map of the spin density distribution across the molecule. pageplace.de

For the hypothetical radical anion of this compound, EPR would be used to probe the delocalization of the unpaired electron over the tetrazine core and the thiophene rings.

Table 2: Hypothetical EPR Parameters for the Radical Anion of this compound

Parameter Expected Information
g-factor Would indicate the extent of spin density on the sulfur and nitrogen atoms.
A(¹⁴N) Hyperfine coupling to the four nitrogen atoms of the tetrazine ring would reveal the spin density on the core.
A(¹H) Coupling to the protons on the thiophene rings would quantify the delocalization of the unpaired electron onto the substituent rings.

| Linewidth | Can provide information about dynamic processes, such as molecular tumbling or electron exchange. |

Time-Resolved Spectroscopy (e.g., transient absorption, time-correlated single photon counting) for Excited State Dynamics Principles

Time-resolved spectroscopy encompasses a suite of techniques designed to study dynamic processes in materials by monitoring their spectral properties as a function of time following photoexcitation. For investigating the excited state dynamics of this compound (DTT), femtosecond transient absorption (fs-TA) and time-correlated single photon counting (TC-SPC) are particularly powerful. researchgate.net

Femtosecond Transient Absorption (fs-TA): This pump-probe technique uses an ultrashort laser pulse (the pump) to excite the molecule to a higher electronic state. A second, delayed pulse (the probe) measures the absorption spectrum of the excited species. By varying the time delay between the pump and probe, one can track the formation and decay of transient species like excited singlet states, triplet states, or photoproducts on timescales from femtoseconds to nanoseconds. nih.gov

Time-Correlated Single Photon Counting (TC-SPC): This method is used to measure the fluorescence lifetime of a molecule. The sample is excited by a high-repetition-rate pulsed laser, and the time difference between the laser pulse and the detection of an emitted single photon is measured. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay profile. researchgate.net

Studies on DTT have revealed complex excited-state dynamics. The molecule exhibits two main absorption bands, a visible band around 540 nm (assigned to an S₀→S₁ nπ* transition) and a UV band around 320 nm (assigned to a higher-energy S₀→S₄ ππ* transition). researchgate.net Unlike many molecules that rapidly relax to the lowest excited state (S₁), DTT displays unusual behavior. When excited to the higher ππ* state, fluorescence is observed directly from this state, indicating that the process of internal conversion to the S₁ state is unusually slow. Using fs-TA and TC-SPC, this internal conversion time for DTT in cyclohexane (B81311) was measured to be on the order of 30 picoseconds. researchgate.net

Table 3: Photophysical Data for this compound (DTT)

Parameter Solvent Value Technique
Absorption Maxima (λ_abs) Cyclohexane ~540 nm (nπ), ~320 nm (ππ) researchgate.net UV-Vis Spectroscopy
Fluorescence Quantum Yield (Φ_f) Cyclohexane ~10⁻⁴ - 10⁻³ (from S₁) researchgate.net Fluorometry

| Internal Conversion Time (S₄→S₁) | Cyclohexane | ~30 ps researchgate.net | fs-TA / TC-SPC |

Principles of Photophysical Pathway Elucidation

The primary de-excitation pathways from the first singlet excited state (S₁) are:

Radiative Decay (Fluorescence): The molecule emits a photon to return to the ground state (S₀). The rate of this process is denoted k_r. shuaigroup.net

Non-Radiative Decay:

Internal Conversion (IC): A radiationless transition between states of the same spin multiplicity (e.g., S₁ → S₀). The rate is denoted k_IC. shuaigroup.net

Intersystem Crossing (ISC): A radiationless transition between states of different spin multiplicity (e.g., S₁ → T₁). The rate is denoted k_ISC. shuaigroup.net

For this compound, the elucidation of these pathways begins with steady-state UV-visible absorption and fluorescence spectroscopy. The absorption spectrum reveals the energies of the allowed electronic transitions, while the fluorescence spectrum shows the emission from the lowest excited state. researchgate.net In the case of DTT, the absorption spectrum shows distinct nπ* and ππ* transitions. researchgate.net

Time-resolved spectroscopy provides the kinetics of these processes. TC-SPC measures the fluorescence lifetime (τ_f), which is the inverse of the sum of all decay rates from the S₁ state (τ_f = 1 / (k_r + k_IC + k_ISC)). Transient absorption spectroscopy can directly observe the population and depopulation of different excited states, allowing for the measurement of rates for processes like internal conversion between higher excited states (e.g., S₄→S₁) or intersystem crossing to the triplet state. researchgate.net

Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are used to calculate the energies and characters (e.g., nπ* vs. ππ) of the excited states, which aids in the assignment of the experimentally observed transitions. researchgate.net By combining these approaches, a comprehensive picture of the photophysical pathways in DTT has been developed, highlighting an unusually slow internal conversion from a higher-lying ππ state. researchgate.net

Methodology for Studying Non-Radiative Decay Processes

A key indicator of the importance of non-radiative decay is the fluorescence quantum yield (Φ_f), defined as the ratio of photons emitted to photons absorbed. For DTT, the fluorescence quantum yield from the S₁ state is very low (Φ_f ≈ 10⁻⁴ to 10⁻³), which signifies that non-radiative processes are the dominant de-excitation pathways by several orders of magnitude. researchgate.net

The rates of non-radiative decay can be quantified using the following methods:

From Quantum Yield and Lifetime: The total non-radiative decay rate (k_nr = k_IC + k_ISC) can be calculated from the experimentally measured fluorescence quantum yield (Φ_f) and fluorescence lifetime (τ_f). The radiative rate is given by k_r = Φ_f / τ_f, and the non-radiative rate is k_nr = (1 - Φ_f) / τ_f. Since Φ_f is very small for DTT, k_nr ≈ 1 / τ_f. boisestate.edu

Transient Absorption Spectroscopy: This is a direct method for observing the kinetics of non-radiative processes. For DTT, fs-TA was used to monitor the decay of the initially populated S₄ (ππ) state and the corresponding rise in the population of the S₁ (nπ) state. The time constant for this process directly yields the rate of internal conversion between these two excited states. researchgate.net The observation of a ~30 ps time constant for this process in DTT is a direct measurement of a specific non-radiative decay channel. researchgate.net

Photoacoustic Calorimetry: This technique measures the heat released by non-radiative processes following photoexcitation, allowing for a direct determination of the quantum yield of heat production, which is complementary to the fluorescence quantum yield.

For tetrazine derivatives, non-radiative decay can be particularly efficient due to the presence of low-lying n→π* transitions, which can facilitate rapid intersystem crossing or internal conversion. nih.gov The combination of low fluorescence quantum yield and direct kinetic measurements from transient absorption confirms that the excited-state dynamics of DTT are overwhelmingly governed by efficient non-radiative decay processes. researchgate.net

Applications of 3,6 Di Thiophen 2 Yl 1,2,4,5 Tetrazine in Advanced Materials and Chemical Technologies

Organic Electronics and Optoelectronic Devices

The integration of thiophene (B33073) and tetrazine moieties suggests that 3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine possesses favorable electronic and optical properties for use in organic electronic devices. Thiophene-based materials are well-regarded for their excellent charge transport characteristics and performance in organic semiconductors. nih.gov The electron-deficient nature of the tetrazine ring can facilitate n-type or ambipolar charge transport, a desirable characteristic for various electronic applications.

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

While direct reports on the integration of this compound into OLEDs and OPVs are limited, the properties of structurally related compounds offer insights into its potential. For instance, donor-acceptor molecules incorporating thiophene and electron-deficient units are extensively used in organic solar cells. mdpi.comresearchgate.netmdpi.com The donor-acceptor structure of this compound could be beneficial for charge separation and transport in the active layer of OPVs.

In the context of OLEDs, thiophene-containing molecules have been utilized as emitters. nih.gov The luminescent properties of tetrazine derivatives, although often quenched, can be modulated through chemical design. mdpi.com The combination of thiophene's emissive potential with the electronic properties of tetrazine could lead to novel materials for OLED applications. The performance of such devices would depend on factors like the material's thin-film morphology, and its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which dictate charge injection and transport.

Below is a table summarizing the performance of various thiophene-based materials in OPVs, illustrating the potential of this class of compounds.

Donor Material (Thiophene-based)Acceptor MaterialPower Conversion Efficiency (PCE)Reference
Asymmetric D-π-A with thienothiophenePC71BM5.41% mdpi.com
Vacuum-deposited dithieno[3,2-b:2',3'-d]thiophene and pyrene (B120774) based materialC703.60% mdpi.com
Solution-processed triphenylamine (B166846) donor with thieno[2,3-b]thiophene (B1266192) linkerPC71BM2.09% mdpi.com

Application in Organic Field-Effect Transistors (OFETs)

Thiophene-based polymers and small molecules are cornerstone materials for p-type semiconductors in OFETs, consistently demonstrating high charge carrier mobilities. nih.govresearchgate.netmdpi.com The incorporation of a tetrazine core introduces strong electron-withdrawing character, which could induce n-type or ambipolar behavior in the resulting material. The performance of OFETs based on such materials is highly dependent on the planarity of the molecule and its ability to form ordered structures in the solid state, which facilitates intermolecular charge hopping. While specific data for this compound is not available, polymers incorporating thieno[3,2-b]thiophene (B52689) have shown impressive hole mobilities. nih.gov

The following table presents charge carrier mobilities of various thiophene-based materials in OFETs.

Thiophene-based MaterialDevice ConfigurationHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)Reference
Polymer with thieno[3,2-b]thiophene-diketopyrrolopyrroleBottom-gate, top-contact1.95- nih.gov
Recyclable thienoisoindigo-based polymers-10⁻²–10⁻³- rsc.org
Benzo[b]thieno[2,3-d]thiophene derivativesBottom-gate, top-contactup to 0.005- mdpi.com

Role in Sensitizers and Emitters for Advanced Display Technologies

The distinct optical and electronic properties of this compound suggest its potential as a sensitizer (B1316253) or emitter in advanced display technologies. The design of organic dyes for applications like dye-sensitized solar cells (DSSCs) often relies on a donor-π-acceptor (D-π-A) architecture to facilitate intramolecular charge transfer (ICT). biointerfaceresearch.comunisi.it The structure of this compound, with its electron-donating thiophene units and electron-accepting tetrazine core, aligns with this design principle. Such materials can exhibit tunable absorption and emission properties. taylorfrancis.com

While the inherent fluorescence of tetrazines is often quenched, this feature can be exploited in the design of "turn-on" fluorescent probes. researchgate.net In the context of emitters for displays, the luminescent properties would need to be enhanced, potentially through derivatization or incorporation into a suitable host matrix. The development of star-shaped molecules with a triazine core and thiophene arms has shown promise in tuning optical properties for various applications. researchgate.netnih.govresearchgate.net

Chemical Sensors and Probes

The reactivity of the 1,2,4,5-tetrazine (B1199680) core, particularly in inverse electron-demand Diels-Alder (iEDDA) reactions, forms the basis for its application in chemical sensing. conju-probe.com This "click chemistry" reaction is known for its rapid kinetics and high specificity, making it ideal for the development of highly selective chemo- and biosensors.

Design of Chemo- and Biosensors Utilizing Tetrazine Reactivity

The general strategy for designing tetrazine-based sensors involves conjugating the tetrazine moiety to a signaling unit, such as a fluorophore. nih.gov The tetrazine often acts as a quencher for the fluorophore's emission. nih.gov Upon reaction with a specific analyte or a dienophile-tagged target molecule, the tetrazine is consumed, leading to a restoration or "turn-on" of the fluorescence signal. researchgate.net This mechanism allows for the detection of the target with a high signal-to-noise ratio.

Thiophene-based fluorophores are also well-established in the design of chemosensors, for example, for the detection of metal ions. nih.gov A sensor incorporating both thiophene and tetrazine could leverage the properties of both moieties. The thiophene units in this compound could potentially be functionalized to introduce specific recognition elements or to tune the electronic properties of the tetrazine core, thereby modulating its reactivity and the sensor's response.

Principles of Signal Transduction in Tetrazine-Based Sensors

The primary signal transduction mechanism in many tetrazine-based sensors is fluorescence quenching and restoration. nih.gov The quenching can occur through various processes, including Förster Resonance Energy Transfer (FRET), photoinduced electron transfer (PeT), or through-bond energy transfer (TBET), depending on the specific design of the probe. nih.gov The iEDDA reaction with a dienophile effectively removes the tetrazine's quenching ability, leading to a fluorescent signal.

Another potential signal transduction mechanism is electrochemical sensing. The tetrazine core is redox-active, and its electrochemical properties can be altered upon reaction. This change in redox potential could be harnessed to develop electrochemical sensors. mdpi.comresearchgate.net The thiophene units can also contribute to the electrochemical properties and provide a means for immobilizing the sensor on an electrode surface.

The following table outlines key design principles for tetrazine-based fluorescent probes.

Design PrincipleQuenching MechanismSignal "Turn-On" EventKey Advantages
Tetrazine-Fluorophore ConjugateFRET, PeT, or TBETiEDDA reaction consumes tetrazineHigh signal-to-noise ratio, bioorthogonal reactivity
D-π-A StructureIntramolecular Charge Transfer (ICT)Reaction alters the electronic structureTunable fluorescence spectra

Conjugated Polymers and Macromolecular Architectures

The incorporation of the this compound moiety into macromolecular structures has led to the creation of novel π-conjugated polymers with tunable electronic properties. The strong electron-accepting nature of the tetrazine ring, combined with the electron-donating character of the thiophene units, establishes a pronounced donor-acceptor (D-A) architecture within the polymer backbone. This intrinsic electronic structure is critical for applications in organic electronics, where the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) dictate material performance.

The synthesis of π-conjugated polymers containing this compound units is primarily achieved through metal-catalyzed cross-coupling reactions. Methods such as Stille and Suzuki couplings are employed to polymerize the tetrazine-based monomer with various aromatic comonomers. rsc.org For instance, a copolymer of dithienosilole (DTS) and dithienyl-s-tetrazine (TTz), named PDTSTTz, has been synthesized, demonstrating the creation of a solution-processable polymer with a low band gap. rsc.org The choice of comonomer is crucial as it allows for the fine-tuning of the resulting polymer's optoelectronic properties, including its absorption spectrum and charge carrier mobility. ulb.ac.benih.gov The inclusion of the electron-deficient tetrazine unit generally leads to a lowering of the LUMO energy level, which is a desirable characteristic for creating materials with narrow band gaps that can absorb a broader range of the solar spectrum. rsc.orgresearchgate.net

Table 1: Properties of Selected π-Conjugated Polymers Incorporating Tetrazine Moieties

Polymer Comonomer HOMO Level (eV) LUMO Level (eV) Electrochemical Bandgap (eV)
PCPDTTTz Cyclopentadithiophene -5.34 -3.48 1.86

Data sourced from relevant research articles. rsc.orgresearchgate.net

The unique electronic characteristics of polymers derived from this compound make them promising candidates for energy applications. In the realm of energy storage, s-tetrazines are recognized as some of the smallest organic molecules capable of a reversible two-electron reduction in protic media, a property that makes them suitable for use as anolytes in aqueous redox flow batteries. nih.gov Research has focused on synthesizing water-soluble redox-active polymers with pendent 1,2,4,5-tetrazine groups. These materials have demonstrated chemical reversibility in their reduction processes, which is a key requirement for rechargeable energy storage systems. nih.gov The reduction potential of these materials can be fine-tuned by modifying the substituents on the tetrazine core. nih.gov

While direct applications of this compound polymers in supercapacitors are still an emerging area, the broader class of thiophene-based conducting polymers is well-established in this field. mdpi.comrsc.orgresearchgate.net For example, copolymers of 3,6-dimethoxythieno[3,2-b]thiophene (B1465962) have been shown to exhibit high specific capacitance, highlighting the potential of thiophene-containing polymers in energy storage devices. mdpi.comresearchgate.net The redox activity of the tetrazine unit, coupled with the conductivity of the polythiophene backbone, suggests a synergistic potential for developing high-performance electrode materials for future supercapacitors and batteries.

Bioorthogonal Chemistry and Bioconjugation Strategies

The field of bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, has been significantly advanced by the use of 1,2,4,5-tetrazines. rsc.org The this compound scaffold and its derivatives are key players in this field, primarily due to their participation in the inverse-electron-demand Diels-Alder (IEDDA) reaction. nih.govrsc.org

The IEDDA reaction between an electron-deficient tetrazine and an electron-rich dienophile, typically a strained alkene like trans-cyclooctene (B1233481) (TCO), is one of the fastest bioorthogonal reactions known. nih.govrsc.org This "click chemistry" is characterized by its exceptionally high reaction rates and specificity, allowing for the rapid and selective labeling of biomolecules even at very low concentrations. nih.govresearchgate.net The reactivity of the tetrazine can be tuned by altering the substituents at the 3 and 6 positions; electron-withdrawing groups tend to increase the reaction rate. nih.govrsc.org The reaction between 3,6-diaryl-s-tetrazines and trans-cyclooctene can have second-order rate constants reaching up to 2000 M⁻¹s⁻¹. nih.gov This rapid kinetics is crucial for applications in vivo where time-critical processes need to be monitored. researchgate.net

Table 2: Second-Order Rate Constants (k₂) for IEDDA Reactions of Tetrazines with Dienophiles

Tetrazine Derivative Dienophile Solvent k₂ (M⁻¹s⁻¹)
3,6-Di(2-pyridyl)-s-tetrazine trans-cyclooctene 9:1 MeOH/water 2000
3,6-Diphenyl-s-tetrazine trans-cyclooctene MeOH 19.1

Data compiled from various studies on IEDDA kinetics. nih.gov

A significant application of this compound and related structures is in the development of fluorogenic probes for molecular imaging. nih.govresearchgate.net The tetrazine moiety itself can act as a fluorescence quencher. researchgate.netmdpi.com When a fluorophore is conjugated to a tetrazine, its fluorescence is suppressed. mdpi.com Upon the IEDDA reaction with a target dienophile, the tetrazine is converted to a dihydropyrazine (B8608421) and then to a pyridazine (B1198779), which eliminates its quenching ability and restores the fluorescence. nih.govmdpi.com This "turn-on" mechanism is highly advantageous for live-cell imaging as it significantly reduces background noise from unbound probes, potentially eliminating the need for washing steps. nih.govmdpi.com

Researchers have designed a variety of fluorogenic tetrazine probes that span the visible to the near-infrared (NIR) spectrum. nih.govnih.gov The design of these probes often involves minimizing the distance between the tetrazine quencher and the fluorophore to maximize the quenching efficiency. nih.gov This strategy has been applied to various classes of dyes, enabling the imaging of proteins and other biomolecules within living cells with high precision. nih.govresearchgate.net

Catalysis and Ligand Design in Organometallic Chemistry

The nitrogen-rich core of the 1,2,4,5-tetrazine ring, along with the potential for functionalization at the 3 and 6 positions with coordinating groups like thiophene, makes this compound an intriguing ligand for organometallic chemistry. rsc.org Tetrazine-based ligands can act as bridges between metal centers, and their unique redox activity—specifically the ability to be reduced to a radical anion—can mediate magnetic coupling between these centers. rsc.org

While the direct catalytic applications of this compound complexes are a developing area, related tetrazine systems have shown promise. For example, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) has been used to mediate the metal-free oxidation of thiols to disulfides. researchgate.net This reaction proceeds through the tetrazine acting as an electron acceptor to generate an organosulfur radical. researchgate.net The ability of the tetrazine core to facilitate electron transfer processes is a key feature that can be exploited in the design of new catalytic cycles. The functionalization with thiophene rings offers additional sites for coordination or for tuning the electronic properties of the resulting metal complexes, opening avenues for the development of novel catalysts.

Utilization as Ligands in Homogeneous and Heterogeneous Catalysis

The unique electronic characteristics of 1,2,4,5-tetrazine-based ligands make them compelling components for the development of novel catalysts. rsc.org The electron-deficient nature of the tetrazine ring allows it to function as a redox-active ligand, capable of accepting and stabilizing electrons during a catalytic cycle. beilstein-journals.org This property, when combined with a transition metal center, can facilitate multi-electron transformations that might be challenging for the metal alone. beilstein-journals.org The functionalization of the 3 and 6 positions of the tetrazine ring allows for the synthesis of various ligands with tailored properties. rsc.org

In the case of this compound, the thiophene substituents provide potential additional coordination sites through their sulfur atoms and introduce electron-donating character that modulates the electronic properties of the tetrazine core. While direct catalytic applications of this specific ligand are not extensively documented, the behavior of analogous metal complexes with either tetrazine or thiophene-containing ligands provides a strong basis for its potential in both homogeneous and heterogeneous catalysis.

For instance, copper complexes featuring redox-active ligands have been explored for a variety of catalytic oxidations. beilstein-journals.org The coordination of ligands containing thiophene groups to copper centers has been shown to produce catalytically active species for reactions such as the oxidation of alcohols and sulfides. researchgate.netmdpi.com The electrochemical properties and catalytic efficiency of such complexes are highly dependent on the coordination sphere around the metal ion. mdpi.com Similarly, triazine-based covalent organic polymers, which are structurally related to tetrazine-based materials, have been successfully employed as supports for heterogeneous catalysts. rsc.org MOFs containing tetrazine units have also been investigated for heterogeneous catalysis, such as the transformation of tetrazines to oxadiazoles (B1248032) using an iron-squarate MOF. acs.org The combination of a redox-active tetrazine core with thiophene units in a single ligand framework suggests potential for creating catalysts with unique reactivity, particularly in oxidation and C-C coupling reactions. rsc.org

Table 1: Examples of Catalytic Activity in Systems with Related Ligands This table presents data from analogous systems to illustrate the catalytic potential of metal complexes with tetrazine or thiophene functionalities.

Catalyst/Ligand TypeReactionSubstrateProductYield (%)Ref.
Copper(II) complex with thiophene-substituted terpyridineAlkane OxidationCyclohexane (B81311)Cyclohexanol + Cyclohexanone23
Copper complexes with redox-active Schiff-base ligandsAlcohol OxidationBenzyl alcoholBenzaldehyde>99 beilstein-journals.org
Iron-Squarate MOFTetrazine Transformation3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine2,5-di(pyridin-2-yl)-1,3,4-oxadiazole92 acs.org
Ru-pincer complex with dearomatized ligandEster HydrogenationMethyl benzoateBenzyl alcohol97 mdpi.com

Design of Metal-Organic Frameworks (MOFs) Incorporating Tetrazine Units

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govtsijournals.com The ability to tune their pore size, surface area, and chemical functionality makes them suitable for applications in gas storage, separation, and catalysis. tsijournals.comresearchgate.net The choice of the organic linker is crucial in dictating the final structure and properties of the MOF. nih.gov

While this compound itself has not been extensively reported as a primary linker in MOF synthesis, its structural components are highly relevant to MOF design. The nitrogen atoms of the tetrazine ring can coordinate to metal centers, a property leveraged in many known coordination polymers. rsc.orgscialert.net For example, 3,6-di(4-pyridyl)-1,2,4,5-tetrazine (B1276428) has been used to synthesize coordination polymers with silver(I) and cadmium(II). rsc.org To create stable, porous MOFs, tetrazine cores are typically functionalized with carboxylate groups, as seen in the linker 4,4'-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid (H₂TzDB), which has been used to construct highly porous zirconium-based MOFs (ZrTz-68 and HfTz-68) with surface areas exceeding 4000 m²/g. researchgate.netncu.edu.tw

A significant advantage of incorporating tetrazine units into MOF structures is the ability to perform post-synthetic modification (PSM). researchgate.netncu.edu.twresearchgate.net The tetrazine ring can act as a reactive handle, participating in catalyst-free inverse-electron-demand Diels-Alder (iEDDA) "click" reactions with various dienophiles like alkenes or alkynes. rsc.orgnih.gov This allows for the precise installation of new functional groups within the MOF's pores after its initial synthesis, enabling the tailoring of properties such as gas adsorption or hydrophobicity in a controlled manner. researchgate.netnih.gov This PSM strategy maintains the crystallinity of the framework and provides a powerful tool for creating materials that would be difficult to synthesize directly. researchgate.netncu.edu.tw

The thiophene groups on this compound could also play a role in MOF design. Thiophene-based linkers, such as 2,5-thiophenedicarboxylic acid, have been used to construct 3D zinc-organic frameworks. jyu.firesearch.fi Therefore, this compound represents a potential bifunctional linker, capable of coordinating through its tetrazine nitrogens while the thiophene rings modify the pore environment and electronic properties of the resulting framework.

Table 2: Properties of MOFs Constructed from Analogous Tetrazine or Thiophene Linkers This table presents data from MOFs built with related linkers to illustrate the potential characteristics of frameworks incorporating tetrazine or thiophene motifs.

MOF NameLinker(s)Metal IonBET Surface Area (m²/g)Pore Size (nm)Ref.
ZrTz-684,4'-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acidZr(IV)42172.1 researchgate.net
HfTz-684,4'-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acidHf(IV)37402.1 researchgate.net
JUK-21(Cu)5,5′-(1,2,4,5-tetrazine-3,6-diyl)diisophthalateCu(II)1040~0.7 nih.gov
MOF-1-Zn2,5-thiophenedicarboxylic acid & 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazoleZn(II)Not reportedNot reported jyu.fi
FeSq-MOFSquaric acidFe(III)Not reported0.47 acs.org

Future Research Directions and Emerging Paradigms for 3,6 Di Thiophen 2 Yl 1,2,4,5 Tetrazine Research

Development of Novel Synthetic Methodologies and Sustainable Production Routes

While traditional methods like the Pinner synthesis have been instrumental, future efforts will likely focus on developing more sustainable and efficient synthetic routes. researchgate.netresearchgate.net Green chemistry principles are becoming increasingly important in chemical synthesis, aiming to reduce waste, energy consumption, and the use of hazardous materials.

Emerging sustainable methodologies applicable to the synthesis of 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine and its derivatives include:

Mechanochemistry: This solvent-free or low-solvent approach uses mechanical force (e.g., ball milling) to drive chemical reactions. rsc.orgthieme.de It offers the potential for reduced solvent waste, lower energy input, and access to novel reaction pathways that are not feasible in solution. researchgate.netacs.org The application of mechanochemistry to nitrogen-rich heterocycles is a growing field and represents a significant opportunity for the green synthesis of tetrazines. rsc.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety for handling energetic intermediates like hydrazine (B178648), and easier scalability compared to batch processes.

Table 1: Comparison of Synthetic Methodologies for Tetrazine Synthesis
MethodologyAdvantagesDisadvantagesRelevance to Sustainable Production
Traditional Pinner Synthesis Well-established for aromatic tetrazines.Often requires harsh conditions, multiple steps, and generates significant waste. nih.govLow
Mechanochemistry Solvent-free/low-solvent, reduced energy consumption, potential for novel reactivity. rsc.orgScalability can be a challenge, substrate scope may be limited.High
Flow Chemistry Enhanced safety, precise control, improved scalability, higher yields.Requires specialized equipment, initial setup costs can be high.High
Catalytic One-Pot Synthesis High atom economy, fewer steps, simplified purification. nih.govCatalyst cost and removal can be an issue, optimization required for specific substrates.Very High

Exploration of Advanced Multicomponent Reactions and Combinatorial Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are powerful tools for generating molecular diversity and complexity efficiently. researchgate.net While not yet widely applied to 1,2,4,5-tetrazines, designing MCRs for their synthesis is a promising future direction. This could involve, for example, the reaction of a thiophene-containing precursor, a source of the C-N-N-C backbone, and other functional components in a one-pot process.

Combinatorial chemistry, coupled with high-throughput screening, can accelerate the discovery of new this compound derivatives with optimized properties. By systematically varying the substituents on the thiophene (B33073) rings or the tetrazine core, large libraries of compounds can be generated and screened for desired characteristics, such as specific electronic properties, enhanced stability, or improved performance in devices. Solid-phase synthesis techniques could be adapted for the creation of these libraries, simplifying purification and handling. acs.org

Integration into Hybrid Organic-Inorganic Materials and Nanostructures

A significant emerging paradigm is the integration of functional organic molecules like this compound into hybrid materials to create novel functionalities.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The nitrogen-rich tetrazine and the sulfur-containing thiophene moieties can act as excellent coordination sites or building blocks for the construction of porous crystalline materials like MOFs and COFs. These materials could exhibit interesting properties for gas storage, separation, or heterogeneous catalysis. Thiophene-based covalent triazine frameworks have already shown promise as visible-light-driven photocatalysts. mdpi.com

Hybrid Perovskites: Incorporating conjugated organic molecules into perovskite solar cells is a strategy to improve their stability and performance. This compound could be explored as an interfacial layer or an additive to passivate defects and enhance charge transport in perovskite devices.

Nanoparticle Functionalization: The compound can be used as a capping agent or ligand to functionalize the surface of inorganic nanoparticles (e.g., gold, silver, quantum dots). This can impart new electronic or optical properties to the nanoparticles and allow for their integration into electronic devices or sensing platforms.

Machine Learning and Artificial Intelligence in Material Design and Property Prediction

The use of machine learning (ML) and artificial intelligence (AI) is set to revolutionize materials discovery. acs.org For a molecule like this compound, these computational tools can be employed in several ways:

Predictive Modeling: ML models can be trained on existing experimental and computational data to predict the electronic and optical properties (e.g., bandgap, HOMO/LUMO levels, absorption spectra) of new, unsynthesized derivatives. rsc.orgresearchgate.neticisequynhon.com This allows for rapid virtual screening of vast chemical spaces, identifying the most promising candidates for synthesis and testing. rsc.org

Inverse Design: Instead of predicting the properties of a given molecule, inverse design algorithms can propose new molecular structures that are predicted to have a desired set of properties. This goal-oriented approach can significantly accelerate the development of materials tailored for specific applications, such as organic solar cells or field-effect transistors.

Structure-Property Relationship Elucidation: ML algorithms can help uncover complex, non-intuitive relationships between the molecular structure of tetrazine derivatives and their observed functional properties, guiding the rational design of next-generation materials. acs.org

Table 2: Potential Applications of AI/ML in this compound Research
AI/ML ApplicationResearch GoalPotential Impact
High-Throughput Virtual Screening Identify derivatives with optimal bandgaps for photovoltaic applications.Drastically reduces the number of compounds that need to be synthesized and tested. rsc.org
Inverse Design (Generative Models) Generate novel molecular structures with targeted emission wavelengths for OLEDs.Accelerates the discovery of new, high-performance materials.
QSPR Modeling Predict the stability and reactivity of new tetrazine derivatives for bioorthogonal applications.Enables the design of more robust and efficient chemical tools. icisequynhon.com
Data Mining of Experimental Results Uncover correlations between synthetic conditions and material performance.Optimizes synthetic protocols and fabrication processes.

Deepening Understanding of Structure-Reactivity-Function Relationships

A fundamental understanding of how the molecular structure of this compound dictates its reactivity and function is crucial for its rational design in various applications. Future research will focus on a synergistic approach combining advanced computational chemistry and experimental techniques.

Advanced Computational Studies: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will continue to be vital for predicting electronic structures, excited-state properties, and reaction mechanisms. nih.govat.ua The distortion/interaction model, for example, can provide deep insights into the reactivity of tetrazines in cycloaddition reactions, guiding the design of new bioorthogonal reagents with improved profiles. nih.govrsc.org

In-situ Spectroscopic and Electrochemical Analysis: Techniques such as spectroelectrochemistry can probe the changes in the electronic structure of the molecule as it undergoes redox processes. This is critical for understanding its behavior in organic electronic devices.

Systematic Derivatization Studies: Synthesizing and characterizing a systematic series of derivatives where specific structural features are varied (e.g., substitution position on the thiophene ring, nature of the substituent) will provide invaluable experimental data to validate and refine computational models, leading to more robust structure-property relationships. chemrxiv.org

New Avenues in Photochemistry and Photo-Controlled Systems

The unique photophysical properties of the tetrazine core open up exciting possibilities beyond conventional organic electronics. Future research is expected to explore its use in dynamic, light-responsive systems.

Photocatalysis: Tetrazine derivatives have demonstrated potential as metal-free, visible-light-driven photocatalysts for organic transformations. nih.gov The strong visible light absorption and redox activity of this compound make it an attractive candidate for catalyzing a range of chemical reactions, such as oxidative coupling, in a more sustainable manner. mdpi.comresearchgate.net

Photo-controlled Drug Delivery: The tetrazine ligation reaction can be controlled by light. By using photocaged dihydrotetrazines, the reactive tetrazine can be generated with high spatial and temporal precision using light. nih.gov This "click-to-release" strategy could be harnessed for the targeted release of therapeutic agents. nih.govrsc.org S,S-tetrazine linkages have been used to create photocleavable hydrogels for on-demand drug delivery under visible light. nih.gov

Photoswitches and Molecular Machines: The interaction between the tetrazine and thiophene units could be engineered to create molecular systems that undergo reversible changes in their structure or properties upon irradiation with light of specific wavelengths. This could lead to the development of photoswitches for optical data storage or light-driven molecular motors.

Challenges and Opportunities in Scalable Synthesis and Advanced Material Fabrication

Translating the promising properties of this compound from the laboratory to practical applications requires overcoming challenges in both its synthesis and its fabrication into functional materials and devices.

Scalability of Synthesis: Many current synthetic routes for functionalized tetrazines are not easily scalable, often due to the use of hazardous reagents like anhydrous hydrazine or the need for extensive chromatographic purification. nih.govrsc.org A major challenge and opportunity lies in developing robust, safe, and cost-effective synthetic processes that can produce the material in gram-to-kilogram quantities. researchgate.netacs.org This may involve adapting methods like flow chemistry or developing solid-phase syntheses. acs.org

Processability and Fabrication: For applications in organic electronics, the compound or polymers derived from it must be processable into high-quality thin films. This requires optimizing solubility and morphology. Research into new deposition techniques, such as inkjet printing or roll-to-roll processing, will be crucial for the low-cost, large-area fabrication of devices.

Stability and Lifetime: The long-term stability of tetrazine-based materials under operational conditions (e.g., exposure to air, moisture, and light) is a critical factor for commercial viability. Future research must focus on understanding degradation mechanisms and developing strategies to enhance the stability of the molecule and the devices incorporating it, for instance, through molecular design or the use of encapsulation layers.

Q & A

Q. What are the standard synthetic protocols for preparing 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine?

The compound is typically synthesized via the Pinner reaction, starting from aromatic carbonitriles, hydrazine hydrate, and Lawesson’s reagent. A key step involves cyclocondensation of nitrile precursors to form the tetrazine core, followed by functionalization with thiophene groups. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid premature decomposition of intermediates . Yield improvements (e.g., 60–97%) are achieved by iterative washing with ethanol and ether to isolate intermediates .

Q. How does the electron-deficient tetrazine core influence reactivity in inverse electron-demand Diels-Alder (iEDDA) reactions?

The tetrazine ring acts as a strong diene in iEDDA reactions due to its electron-deficient nature, enabling rapid [4+2] cycloadditions with strained dienophiles (e.g., trans-cyclooctenes). Reactivity varies with substituents: electron-withdrawing groups (e.g., carboxylates) enhance reaction rates compared to methylthio or aryl groups. Kinetic studies show that dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate reacts 10–100× faster than 3,6-bis(methylthio) derivatives under identical conditions .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and monitor cycloaddition progress (e.g., disappearance of tetrazine protons at δ ~9–10 ppm).
  • UV-Vis : The tetrazine scaffold exhibits strong absorption at λ ~500–550 nm, useful for tracking reaction completion.
  • Mass spectrometry (HRMS) : Validates molecular weight and purity .

Q. What safety precautions are necessary when handling tetrazine derivatives?

Tetrazines are moisture-sensitive and decompose under acidic/basic conditions. Storage at −20°C under inert gas (N₂/Ar) is recommended. Explosive hazards are associated with diazido derivatives (e.g., 3,6-diazido-1,2,4,5-tetrazine), requiring small-scale reactions and blast shields .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound for material science applications?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO/LUMO energies and charge-transfer dynamics. For example, thiophene substituents lower the HOMO (−5.58 eV) and narrow the bandgap (1.8 eV), making the compound suitable as an electron acceptor in organic photovoltaics. Comparative studies with oxadiazole analogs reveal enhanced π-conjugation in thiophene derivatives .

Q. What strategies improve the stability of tetrazine-based bioorthogonal probes in vivo?

  • Steric shielding : Bulky substituents (e.g., 2-octyldodecyl chains) reduce nonspecific interactions.
  • PEGylation : Enhances solubility and prolongs circulation time.
  • Tautomer suppression : Avoid azido-tetrazolo tautomerization by using electron-deficient aryl groups (e.g., pyridinyl) .

Q. How do substituents affect the fluorescence quantum yield of tetrazine-thiophene copolymers?

Electron-donating groups (e.g., methoxy) on thiophene increase intramolecular charge transfer, red-shifting emission. However, excessive steric bulk (e.g., tert-butyl) reduces quantum yields by disrupting π-stacking. Fluorescence lifetimes (τ ~1–5 ns) correlate with solvent polarity, aiding in sensor design .

Q. What mechanistic insights explain the irreversible tetrazolo transformation in diazido-tetrazine derivatives?

Under thermal or photolytic stress, 3,6-diazido-1,2,4,5-tetrazine undergoes [2+3] cyclization to form tetrazolo[1,5-b]tetrazine, releasing N₂. This exothermic process (ΔH ~−200 kJ/mol) is irreversible due to aromatic stabilization of the product. Kinetic studies reveal a first-order dependence on azide concentration .

Key Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and low-temperature (−30°C) steps for nitrosation .
  • Characterization : Use differential scanning calorimetry (DSC) to monitor exothermic decomposition in energetic derivatives .
  • Applications : Pair tetrazines with trans-cyclooctene (TCO) for in vivo imaging due to superior kinetics .

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